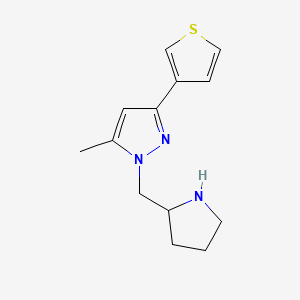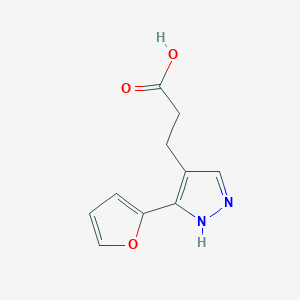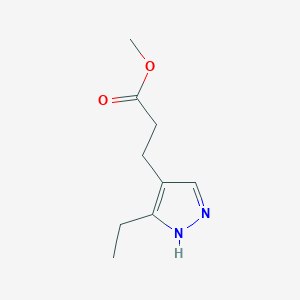
6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol
説明
6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol, also known as 6-DMAP, is an organic compound that has been studied extensively due to its various applications in scientific research. It has a wide range of uses in biochemical and physiological experiments, as well as in the synthesis of various compounds.
科学的研究の応用
Carcinogenic Potential and Exposure
- Heterocyclic amines (HCAs) like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are found in meats cooked at high temperatures and are known to be carcinogenic in rodents. These studies also show that humans are exposed to these compounds through diet and that the exposure level is continuous. For instance, Trp-P-1, Trp-P-2, PhIP, and MeIQx were detected in the 24-hour urine samples of healthy volunteers, indicating ongoing exposure to these carcinogenic heterocyclic amines through food. Moreover, the daily exposure of humans to MeIQx was estimated to be 0.2-2.6 micrograms/person. These findings suggest a need for awareness regarding the intake of HCAs through diet and their potential health implications (Ushiyama et al., 1991) (Wakabayashi et al., 1993).
Metabolic Pathways and Interaction with DNA
- The metabolism and interaction of HCAs like MeIQx and PhIP with DNA have been extensively studied, providing insights into their carcinogenic pathways. For example, the metabolism of these HCAs involves CYP1A2-catalyzed reactions, accounting for a significant portion of their elimination in humans. This process mainly occurs via N-hydroxylation. Furthermore, the metabolic profiles of HCAs can differ substantially between humans and rodents, which is crucial for understanding the species-specific effects and risks associated with HCA exposure (Boobis et al., 1994) (Turteltaub et al., 1999).
Role in Disease Pathogenesis
- Studies have also investigated the potential role of HCAs in disease pathogenesis, including their association with cancer risk. For instance, MeIQx and other HCAs have been linked to an increased risk of lung cancer among certain populations. This research underscores the importance of understanding dietary exposure to HCAs and its potential implications for public health (Sinha et al., 2000).
Environmental and Dietary Exposure
- Environmental exposure to HCAs and other related compounds, such as organophosphorus and pyrethroid pesticides, has been studied, emphasizing the importance of monitoring and regulating the use of these chemicals to protect public health, particularly among vulnerable populations like children (Babina et al., 2012).
作用機序
Target of Action
Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Related compounds have been shown to possess a wide range of biological properties, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many others .
特性
IUPAC Name |
3-[3-(dimethylamino)propylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)7-3-6-10-8-4-5-9(14)12-11-8/h4-5H,3,6-7H2,1-2H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCKCDAZDMXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















